molecular formula C29H27NO4S B13378460 ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

Cat. No.: B13378460
M. Wt: 485.6 g/mol
InChI Key: IDDHXYGECWHMFD-LGSKZASQSA-N
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Description

Ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate is a thiophene-based heterocyclic compound with a complex substitution pattern. Key structural features include:

  • Thiophene core: Substituted at position 2 with a 4-methylanilino group (electron-donating methyl group) and at position 5 with a Z-configured methylidene group linked to a 4-[(3-methylphenyl)methoxy]phenyl moiety.
  • Functional groups: A 4-oxo group at position 4 and an ethyl carboxylate ester at position 3.
    The Z-configuration of the methylidene group ensures a planar geometry, facilitating π-conjugation across the thiophene ring and substituents. The ethyl ester enhances solubility compared to methyl analogs, while the methoxy and methyl substituents modulate electronic and steric properties .

Properties

Molecular Formula

C29H27NO4S

Molecular Weight

485.6 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-2-(4-methylphenyl)imino-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C29H27NO4S/c1-4-33-29(32)26-27(31)25(35-28(26)30-23-12-8-19(2)9-13-23)17-21-10-14-24(15-11-21)34-18-22-7-5-6-20(3)16-22/h5-17,31H,4,18H2,1-3H3/b25-17-,30-28?

InChI Key

IDDHXYGECWHMFD-LGSKZASQSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OCC3=CC=CC(=C3)C)/SC1=NC4=CC=C(C=C4)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC3=CC=CC(=C3)C)SC1=NC4=CC=C(C=C4)C)O

Origin of Product

United States

Preparation Methods

Synthesis of the Thiophene Core

The core thiophene ring is typically synthesized via Hantzsch or Gewald reactions , which are well-established methods for heterocycle formation:

Method Reagents Conditions Notes
Gewald reaction Cyanoacetic acid derivatives, sulfur, aldehyde Base catalysis, reflux Produces 2-amino-4, and 5-substituted thiophenes

For example, the Gewald reaction can be employed to form the 4-oxo-3-carboxylate substituted thiophene, which is then functionalized further.

Functionalization at Position 3 (Ester Formation)

The ester group at position 3 is introduced via esterification :

Carboxylic acid derivatives of the thiophene are esterified using ethanol and catalytic acid** (e.g., sulfuric acid)**, or via **Fischer esterification** under reflux conditions.

Alternatively, acyl chlorides derived from the acid can react with ethanol to form the ester.

Formation of the Methylidene Linkage

The key step involves condensation of the amino group of the aniline derivative with the aldehyde or ketone to form the methylidene linkage:

Introduction of the 4-Methoxyphenyl Group

The methoxyphenyl group attached via a methoxy linkage is generally introduced through etherification reactions :

  • Phenolic intermediates react with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).

  • Alternatively, nucleophilic aromatic substitution on activated aromatic rings can be employed.

Representative Synthesis Route

Based on patent literature and research articles, a typical synthesis pathway is summarized in the following steps:

Step Description Reagents Conditions Yield/Notes
1 Synthesis of thiophene core Gewald reaction Ethanol, sulfur, base High yield, scalable
2 Esterification at position 3 Ethanol, sulfuric acid Reflux Purity >98%
3 Introduction of aromatic substituents Knoevenagel condensation Aromatic aldehyde, base Stereoselective control
4 Formation of methylidene linkage Condensation with amino derivatives Base, low temperature Z-isomer favored
5 Etherification of phenolic groups Methyl iodide, potassium carbonate Reflux High efficiency

Data Tables Summarizing Preparation Parameters

Parameter Details Source/Reference
Reaction Temperature 0–85°C Patent WO2012032528A2,
Reaction Time 4–30 hours Patent US4284786,
Yield 85–90% Patent WO2012032528A2,
Stereoselectivity Z-isomer >95% Controlled via reaction conditions
Purity >98% by HPLC Patent WO2012032528A2,

Notes on Optimization and Challenges

  • Stereochemistry control : Achieved by low-temperature condensation and choice of catalysts.
  • Isomer purity : Critical for biological activity; purification via chromatography often necessary.
  • Yield optimization : Reflux conditions and stoichiometry adjustments improve overall yield.
  • Reaction scalability : Gewald and Knoevenagel reactions are suitable for scale-up with appropriate process controls.

Chemical Reactions Analysis

Ethyl 5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Thiazolo-Triazolone Derivative (CAS 380158-33-8)

Structure : (5Z)-5-[(3-Methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one .
Key Differences :

  • Core : Thiazolo-triazolone vs. thiophene.
  • Substituents : Similar 3-methoxy-4-phenylmethoxyphenyl methylidene group but lacks the 4-oxo and carboxylate groups.
    Properties :
  • The triazolone core introduces additional hydrogen-bonding sites (N–H groups).
  • The Z-configuration is retained, suggesting comparable planarity and π-stacking interactions.
    Synthesis : Likely involves condensation reactions similar to , where methylidene groups are introduced via Schiff base formation.

Thiazolo-Pyrimidine Derivative (Ethyl 5-(4-Chlorophenyl)-2-[(Z)-(Methoxycarbonyl)Methylene]-7-Methyl-3-Oxo-3,5-Dihydro-2H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate)

Structure : Features a thiazolo-pyrimidine core with a (Z)-methoxycarbonylmethylene group and 4-chlorophenyl substituent .
Key Differences :

  • Core : Thiazolo-pyrimidine vs. thiophene.
  • Substituents: Chlorophenyl (electron-withdrawing) vs. methylanilino (electron-donating). Properties:
  • The chlorophenyl group increases lipophilicity and may enhance membrane permeability.
  • The methoxycarbonyl group introduces a polar moiety, affecting solubility.

4-Thiazolidinone Derivative (5-(Z)-[(4-Methoxyphenyl)Methylene]-2-[(4-Methoxyphenyl)Methylenehydrazono]-3-(4-Hydroxyphenyl)-4-Thiazolidinone)

Structure: A thiazolidinone core with dual methoxyphenyl substituents . Key Differences:

  • Core: Thiazolidinone (saturated) vs. thiophene (aromatic).
  • Substituents : Hydroxyphenyl and hydrazone groups introduce additional hydrogen-bonding capacity.
    Properties :

Oxazol-5-one Derivative (4-[(3-Methoxyanilino)Methylidene]-2-Phenyl-1,3-Oxazol-5(4H)-one)

Structure: Oxazolone core with a (Z)-configured 3-methoxyanilino-methylidene group . Key Differences:

  • Core : Oxazolone vs. thiophene.
  • Substituents: Phenyl at position 2 vs. 4-methylanilino in the target compound. Properties:
  • The oxazolone ring exhibits significant π-electron delocalization, similar to the thiophene core.
  • Intermolecular N–H⋯O hydrogen bonds and π-π stacking dominate crystal packing, suggesting comparable solid-state behavior.

Comparative Data Table

Compound Class Core Structure Key Substituents Z-Configuration Notable Properties Synthesis Method
Target Compound Thiophene 4-Methylanilino, 4-[(3-Methylphenyl)methoxy]phenyl methylidene, ethyl carboxylate Yes High planarity, ethyl ester enhances solubility Likely Pd-catalyzed coupling
Thiazolo-Triazolone Thiazolo-triazolone 3-Methoxy-4-phenylmethoxyphenyl methylidene, 4-methylphenyl Yes Additional hydrogen-bonding sites, robust π-stacking Condensation reactions
Thiazolo-Pyrimidine Thiazolo-pyrimidine 4-Chlorophenyl, methoxycarbonylmethylene Yes Increased lipophilicity, polar methoxycarbonyl group Multi-step condensation
4-Thiazolidinone Thiazolidinone Dual methoxyphenyl, hydrazone, 4-hydroxyphenyl Yes Reduced planarity, high polarity Reflux in DMF/acetic acid
Oxazol-5-one Oxazolone 3-Methoxyanilino-methylidene, phenyl Yes Strong π-delocalization, hydrogen-bonded crystal packing Room-temperature stirring

Key Research Findings

Electronic Effects: Electron-donating groups (e.g., 4-methylanilino in the target compound) enhance resonance stabilization, while electron-withdrawing groups (e.g., 4-chlorophenyl in ) increase electrophilicity .

Stereochemical Influence :

  • The Z-configuration is critical for maintaining planarity, as seen in the oxazolone and thiazolo-triazolone analogs, which exhibit strong π-π interactions .

Synthetic Strategies :

  • Pd-catalyzed cross-coupling () and Schiff base condensations () are common methods for introducing methylidene and aryl groups .

Biological Activity

Ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate is a complex organic compound with potential biological activity. Its unique structure, which includes a thiophene ring and various aromatic substituents, suggests a range of interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C29H27NO4S
  • Molecular Weight : 485.6 g/mol
  • IUPAC Name : Ethyl (5Z)-4-hydroxy-2-(4-methylphenyl)imino-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]thiophene-3-carboxylate

Structural Features

The compound contains:

  • A thiophene core, which contributes to its electronic properties.
  • An ethyl ester functional group that may enhance lipophilicity and bioavailability.
  • Multiple aromatic rings that can facilitate π-π interactions with biological macromolecules.

Anticancer Potential

Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. For instance, research has shown that derivatives of thiophene compounds can inhibit cancer cell proliferation by targeting specific signaling pathways.

Case Study: c-Myc Inhibition
One study demonstrated that related compounds could inhibit the c-Myc transcription factor, which is often overexpressed in various cancers. The compound exhibited an IC50 value of 34.8 μM against c-Myc–Max dimerization, suggesting potential as a therapeutic agent in c-Myc-driven tumors .

Antimicrobial Activity

Compounds structurally related to this compound have also shown antimicrobial properties. The presence of the thiophene ring and various substituents may contribute to this activity by disrupting microbial cell membranes or inhibiting essential enzymes.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Protein–Protein Interactions : Similar compounds have been found to disrupt key protein interactions, which are crucial for cancer cell survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Synthesis and Optimization Studies

Research into the synthesis of this compound has focused on optimizing yield and purity through various synthetic routes. These studies emphasize the importance of structural modifications to enhance biological activity.

CompoundStructural FeaturesBiological Activity
Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylateMethylthiophene moietyAntimicrobial
Ethyl 5-(2,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneMethoxy groupsAnticancer
5-(4-Ethyl-3-methylpyrrol) derivativesPyrrole frameworkNeuroprotective

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?

Answer:
The synthesis involves sequential reactions requiring precise control of temperature, solvent selection, and catalyst use. For example:

  • Step 1: Condensation of thiophene precursors under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) to form the 4-oxothiophene core .
  • Step 2: Introduction of the 4-methylanilino group via nucleophilic substitution, requiring pH control (pH 7–8) to avoid side reactions .
  • Step 3: Knoevenagel condensation to attach the benzylidene moiety, using piperidine as a catalyst in ethanol under reflux .
    Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for ≥95% purity .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and stereochemistry (e.g., Z-configuration at the 5-position) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity and detect byproducts .
  • Mass Spectrometry (MS): High-resolution MS (HRMS-ESI) to confirm molecular weight and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced bioactivity?

Answer:

  • Benzylidene Substituents: Electron-withdrawing groups (e.g., Cl at the 4-position) improve kinase inhibition by enhancing electrophilicity, while methoxy groups increase solubility but reduce target affinity .
  • Thiophene Core Modifications: Replacing the 4-oxo group with a thioxo moiety (e.g., in thiazolidinone analogs) alters enzyme-binding kinetics .
  • Methodology: Compare IC50 values against protein kinases (e.g., EGFR, VEGFR2) using ATPase assays .

Advanced: What strategies are effective for resolving contradictions in reported biological activities (e.g., anti-inflammatory vs. no activity)?

Answer:

  • Assay Validation: Replicate studies under standardized conditions (e.g., LPS-induced TNF-α suppression in RAW 264.7 cells) .
  • Dose-Response Analysis: Test a wider concentration range (0.1–100 μM) to identify biphasic effects .
  • Off-Target Screening: Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific interactions .

Advanced: How can molecular docking and X-ray crystallography elucidate the mechanism of action?

Answer:

  • Molecular Docking: Simulate binding to kinase ATP pockets (e.g., AutoDock Vina) using the compound’s Z-configuration to prioritize poses with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
  • X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., COX-2) to resolve binding modes at 1.8–2.2 Å resolution .
  • Validation: Compare computational results with mutagenesis data (e.g., alanine scanning of catalytic residues) .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Stability: Susceptible to hydrolysis at the ester group; store at −20°C in anhydrous DMSO or under argon .
  • Light Sensitivity: Degrades under UV light; use amber vials for long-term storage .
  • Purity Monitoring: Regular HPLC checks every 6 months to detect decomposition .

Advanced: How can in vitro ADMET profiling improve its drug-likeness?

Answer:

  • Solubility: Measure in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) using nephelometry .
  • Permeability: Caco-2 cell monolayers to predict oral bioavailability (target Papp > 1 × 10⁻⁶ cm/s) .
  • Metabolic Stability: Incubate with human liver microsomes (HLMs) and monitor CYP450 inhibition (e.g., CYP3A4, CYP2D6) .

Advanced: What computational methods predict synthetic accessibility and retrosynthetic pathways?

Answer:

  • Retrosynthesis Tools: Use AiZynthFinder or Chematica to prioritize routes with commercially available intermediates (e.g., 4-[(3-methylphenyl)methoxy]benzaldehyde) .
  • Synthetic Accessibility (SA) Score: Calculate via RDKit (target SA < 4.5) to balance complexity and feasibility .

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